molecular formula C13H11BrN4S2 B4759989 N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B4759989
M. Wt: 367.3 g/mol
InChI Key: IRXCPRJXDOYFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as Br-MTD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Br-MTD is a thiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine induces cell cycle arrest and apoptosis in cancer cells. Moreover, N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Additionally, N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to reduce the levels of reactive oxygen species (ROS) in cells, suggesting its potential use as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit cancer cell growth and viral replication, and its anti-inflammatory properties. However, the limitations of using N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential area of research is the development of novel formulations of N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine to improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine with other anti-cancer agents or anti-viral agents. Moreover, further studies are needed to determine the optimal dosage and administration of N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine for its potential therapeutic applications. Finally, the potential use of N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in animal models and clinical trials should be explored to determine its safety and efficacy.
In conclusion, N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, or N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to determine the optimal dosage and administration of N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine for its potential therapeutic applications in various fields of research.

Scientific Research Applications

N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have demonstrated that N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential use as an anti-viral agent.

properties

IUPAC Name

5-[2-(2-bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXCPRJXDOYFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2-Bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
Reactant of Route 2
N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
Reactant of Route 3
N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
Reactant of Route 4
N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
Reactant of Route 5
N~2~-(2-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

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